Cas no 2138188-79-9 (3-Ethyl-6-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine)
![3-Ethyl-6-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine structure](https://ja.kuujia.com/scimg/cas/2138188-79-9x500.png)
3-Ethyl-6-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine 化学的及び物理的性質
名前と識別子
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- 3-ethyl-6-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine
- 2138188-79-9
- EN300-701030
- 3-Ethyl-6-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine
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- インチ: 1S/C9H8F3N3O/c1-2-5-7-4(13)3-6(9(10,11)12)14-8(7)16-15-5/h3H,2H2,1H3,(H2,13,14)
- InChIKey: NDORMDUGLNVZQB-UHFFFAOYSA-N
- SMILES: FC(C1=CC(=C2C(=N1)ON=C2CC)N)(F)F
計算された属性
- 精确分子量: 231.06194637g/mol
- 同位素质量: 231.06194637g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 261
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 64.9Ų
3-Ethyl-6-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-701030-1.0g |
3-ethyl-6-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine |
2138188-79-9 | 1g |
$0.0 | 2023-06-07 |
3-Ethyl-6-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
3-Ethyl-6-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amineに関する追加情報
3-Ethyl-6-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine: A Comprehensive Overview
The compound 3-Ethyl-6-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine, identified by the CAS number 2138188-79-9, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of heterocyclic aromatic amines, characterized by its unique structural features and functional groups. The molecule's structure incorporates an oxazolopyridine ring system, which is further substituted with an ethyl group at position 3 and a trifluoromethyl group at position 6, along with an amine group at position 4.
The synthesis of this compound involves a series of intricate organic reactions, including nucleophilic substitutions, cyclizations, and fluorinations. Recent advancements in synthetic methodologies have enabled the efficient construction of such complex heterocycles. Researchers have employed transition metal-catalyzed coupling reactions to assemble the oxazolopyridine core, followed by selective fluorination to introduce the trifluoromethyl group. These techniques not only enhance the yield but also improve the purity of the final product, making it suitable for high-end applications.
The structural uniqueness of 3-Ethyl-6-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine endows it with distinctive electronic and steric properties. The presence of the trifluoromethyl group imparts strong electron-withdrawing effects, which can influence the molecule's reactivity and stability. This feature makes it an attractive candidate for use in pharmaceuticals, where fine-tuned electronic properties are crucial for drug efficacy and selectivity.
In recent studies, this compound has been explored as a potential lead molecule in drug discovery programs targeting various therapeutic areas. For instance, its ability to modulate specific protein-protein interactions has been investigated in oncology research. Additionally, its role as a building block in constructing more complex bioactive molecules has been highlighted in several medicinal chemistry journals.
The application of 3-Ethyl-6-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine extends beyond pharmaceuticals into materials science and sensor technology. Its unique electronic properties make it a promising candidate for use in organic electronics and optoelectronic devices. Researchers have demonstrated its potential as a component in light-emitting diodes (LEDs) and photovoltaic cells due to its ability to facilitate efficient charge transport.
Moreover, the compound's stability under various environmental conditions has been thoroughly evaluated in recent studies. These investigations have revealed its resistance to photodegradation and thermal decomposition, which are critical factors for its long-term applicability in industrial settings.
In conclusion, 3-Ethyl-6-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-4-amine stands as a testament to the ingenuity of modern organic synthesis and its diverse applications across multiple disciplines. As research continues to uncover new potentials for this compound, it is poised to play an increasingly significant role in advancing both scientific understanding and technological innovation.
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